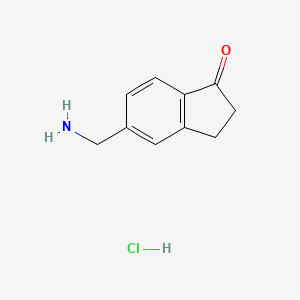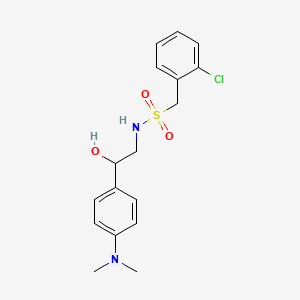![molecular formula C10H18LiNO5 B2771404 Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate CAS No. 2416219-22-0](/img/structure/B2771404.png)
Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium salts such as lithium carbonate (Li2CO3), lithium citrate, and lithium orotate are mood stabilizers . They are used in the treatment of bipolar disorder, since unlike most other mood altering drugs, they counteract both mania and depression . Lithium can also be used to augment other antidepressant drugs .
Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. Lithium salts are typically white, crystalline solids that are soluble in water .Applications De Recherche Scientifique
Neuroprotective and Neurotrophic Effects
Lithium has demonstrated significant neuroprotective and neurotrophic effects across various studies. For example, it has been shown to protect cultured rat brain neurons from glutamate excitotoxicity mediated by N-methyl-D-aspartate (NMDA) receptors, suggesting its potential utility in treating neurodegenerative disorders. The mechanisms involve inactivation of NMDA receptors, decreased expression of pro-apoptotic proteins, enhanced expression of the cytoprotective protein Bcl-2, and activation of the cell survival kinase Akt (Chuang et al., 2002). Additionally, lithium has been linked to the regulation of amyloid-beta precursor protein processing, indicating its relevance in Alzheimer's disease research. It inhibits beta-amyloid peptide production in both cellular models and animal models of Alzheimer's disease at clinically relevant concentrations, potentially through the inhibition of glycogen synthase kinase-3 (GSK3) activity (Su et al., 2004).
Aging and Longevity
In the study of aging, lithium's effects have been explored in the model organism Caenorhabditis elegans, where exposure to lithium at clinically relevant concentrations throughout adulthood increased survival during normal aging. This extension of longevity was achieved via a mechanism involving altered expression of genes encoding nucleosome-associated functions, highlighting a novel pathway through which lithium can modulate survival by affecting histone methylation and chromatin structure (McColl et al., 2008).
Synthetic Chemistry
Lithium plays a critical role in synthetic chemistry, facilitating the creation of complex organic molecules. For instance, the diastereoselective conjugate addition of homochiral lithium amides has been utilized as a key step in a protocol for the preparation of 3,4-substituted aminopyrrolidines. This method provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines as well as anti- and syn-3-hydroxy-4-aminopyrrolidines, demonstrating lithium's versatility in organic synthesis (Davies et al., 2007).
Mécanisme D'action
Target of Action
It is known to be used for the management of bipolar disorder and other psychiatric conditions . It is believed to interact with several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
The precise mechanism of action of Lithium cation as a mood-stabilizing agent is currently unknown . It’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
The compound affects several biochemical pathways. It is believed to increase the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . This suggests that it may have a role in the regulation of water balance in the body.
Pharmacokinetics
It is known that lithium salts are used in therapy, primarily lithium carbonate, where the outer electron of li is completely transferred to the anion to form the li+ cation .
Result of Action
It is known that lithium salts are mood stabilizers, counteracting both mania and depression . This suggests that the compound may have a significant impact on neuronal function and mood regulation.
Safety and Hazards
Propriétés
IUPAC Name |
lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVFNKHYINRQJE-FJXQXJEOSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18LiNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)
![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)
![4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771333.png)

![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/no-structure.png)
![2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B2771339.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2771341.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2771342.png)


